N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide,monohydrochloride
Description
"N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride" is a synthetic opioid structurally related to fentanyl, a potent µ-opioid receptor agonist. This compound features a 4-piperidinyl core substituted with a 2-fluorophenyl group and a 2-furancarboxamide moiety, distinguishing it from classical fentanyl derivatives. Its monohydrochloride salt form enhances solubility and bioavailability, typical of pharmaceutical opioids.
Properties
CAS No. |
2749619-19-8 |
|---|---|
Molecular Formula |
C24H26ClFN2O2 |
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H25FN2O2.ClH/c25-21-9-4-5-10-22(21)27(24(28)23-11-6-18-29-23)20-13-16-26(17-14-20)15-12-19-7-2-1-3-8-19;/h1-11,18,20H,12-17H2;1H |
InChI Key |
MWNUNUUSWDQRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2F)C(=O)C3=CC=CO3)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ortho-fluoro Furanyl fentanyl (hydrochloride) involves several steps. The synthetic route typically starts with the preparation of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide. This is achieved through a series of reactions including amide formation and piperidine ring formation . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2
Chemical Reactions Analysis
Ortho-fluoro Furanyl fentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under conditions involving nucleophiles or electrophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Pain Management :
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide is primarily studied for its potential as an analgesic. Its structural similarity to fentanyl suggests it may exhibit strong opioid-like effects, making it a candidate for pain relief therapies.
- Case studies indicate that compounds in this class can provide significant analgesia with a lower risk of side effects compared to traditional opioids .
-
Research on Opioid Receptors :
- This compound interacts with mu-opioid receptors, which are critical in mediating pain relief. Studies have shown that modifications to the piperidine ring and the addition of fluorine can alter binding affinity and efficacy at these receptors .
- Research has focused on understanding how structural variations influence receptor selectivity and the resulting pharmacodynamic effects.
- Potential in Treating Opioid Use Disorder :
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies have indicated that while it possesses potent analgesic properties, there are concerns regarding its potential for toxicity and abuse:
- Acute Toxicity : Animal studies have shown varying degrees of toxicity depending on dosage and administration route. The need for careful dosing is emphasized to mitigate adverse effects .
- Chronic Exposure Effects : Long-term studies are necessary to evaluate the risks associated with prolonged use, particularly concerning dependence and tolerance development.
Research Findings
A comprehensive review of literature reveals several key findings regarding the applications and implications of N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide:
Mechanism of Action
The mechanism of action of ortho-fluoro Furanyl fentanyl (hydrochloride) involves its interaction with the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia, euphoria, and respiratory depression . The molecular targets include the mu-opioid receptors, and the pathways involved are primarily the G-protein coupled receptor signaling pathways .
Comparison with Similar Compounds
Table 1. Structural and Pharmacokinetic Comparison
| Compound Name | Key Structural Features | Metabolic Pathway | Legal Status |
|---|---|---|---|
| Fentanyl | 4-piperidinyl, phenylpropanamide | CYP3A4 → norfentanyl | Schedule II |
| Target Compound | 4-piperidinyl, 2-fluorophenyl, furancarboxamide | CYP3A4 (inferred) | Schedule I (analog) |
| para-Fluoro Tetrahydrofuran Fentanyl | 4-piperidinyl, tetrahydrofuran, para-fluorophenyl | CYP3A4 (predicted) | Schedule I |
| Furanyl Fentanyl | 4-piperidinyl, phenyl, furancarboxamide | CYP3A4 → norfentanyl | Schedule I |
| W-18 | 2-piperidinylidene, sulfonamide, nitro group | Unknown | Controlled (designer drug) |
Biological Activity
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide, monohydrochloride is a synthetic compound within the class of piperidine derivatives, closely related to fentanyl analogs. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C21H25FN2O2·HCl
- Molecular Weight : 372.91 g/mol
The structure includes a furancarboxamide moiety, which is significant for its biological interactions. The presence of a fluorine atom in the phenyl ring may influence its binding affinity and potency at opioid receptors.
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide primarily functions as an agonist at the mu-opioid receptor (MOR). This mechanism is similar to other fentanyl analogs, which are known for their high potency and efficacy in pain management.
Binding Affinity
Studies have shown that this compound exhibits a high binding affinity for MOR, with Ki values comparable to those of fentanyl derivatives. For instance, the binding affinity in various assays indicates that it could be significantly more potent than morphine, with IC50 values in the nanomolar range .
Analgesic Effects
Research indicates that this compound demonstrates substantial analgesic properties. In animal models, it has been reported to produce dose-dependent analgesia, which is consistent with its action as an opioid agonist. The effective dose (ED50) for analgesic activity is notably low, suggesting high potency .
Side Effects and Toxicity
Like other opioids, N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide can lead to adverse effects such as respiratory depression, sedation, and potential for addiction. Toxicological studies indicate that overdose scenarios can result in severe respiratory failure, necessitating careful dosage management in clinical settings .
Comparative Table of Fentanyl Analog Potencies
| Compound Name | ED50 (mg/kg) | Binding Affinity (Ki nM) | Comments |
|---|---|---|---|
| N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide | 0.0077 | 0.0279 | High potency similar to fentanyl |
| Fentanyl | 0.003 | 0.003 | Standard reference for potency |
| Morphine | 0.1 | 1.0 | Lower potency compared to fentanyl analogs |
Case Studies and Research Findings
- Analgesic Efficacy Study : A study conducted on rodents demonstrated that N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-furancarboxamide provided significant pain relief compared to controls. The study utilized the hot plate test to measure latency to response, indicating robust analgesic effects at lower doses than traditional opioids .
- Respiratory Depression Analysis : Another research effort assessed the compound's impact on respiratory function in a controlled setting. Results indicated that while effective at analgesia, it also caused notable respiratory depression at higher doses, underscoring the need for cautious application in clinical environments .
- Comparative Pharmacokinetics : A pharmacokinetic study revealed that this compound is rapidly metabolized in vivo, with metabolites detectable in urine and blood samples shortly after administration. The metabolites were identified using mass spectrometry techniques, providing insights into its metabolic pathways and potential implications for drug testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
